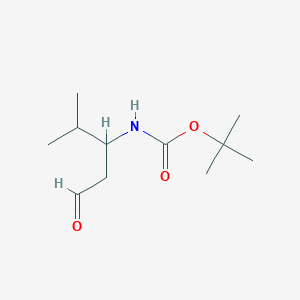

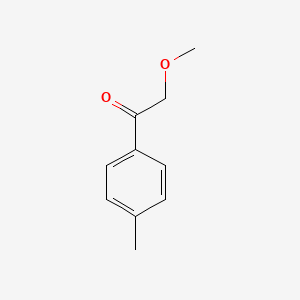

![molecular formula C12H12F3N B3055483 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 65040-68-8](/img/structure/B3055483.png)

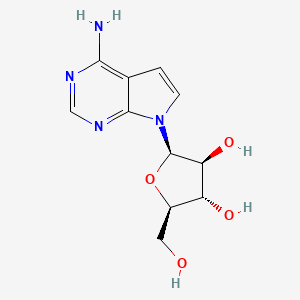

4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

概要

説明

“4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

科学的研究の応用

Potency Improvement in PARP-1 Inhibitors

The 4-phenyl-1,2,3,6-tetrahydropyridine fragment, closely related to 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, has been identified as a significant component in enhancing the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1). Various analogues incorporating this fragment have shown high potency as PARP-1 inhibitors, suggesting its potential in developing effective therapies in this domain (Ishida et al., 2005).

Tetrahydropyridine in Pharmacology

The tetrahydropyridine (THP) moiety, a key part of many biologically active systems, has been extensively researched for its synthesis and pharmacological properties. This research has led to the design of several promising drug candidates, with many undergoing clinical studies. The exploration of THP derivatives' pharmacological characteristics provides a foundation for future drug development (Mateeva et al., 2005).

Parkinson's Disease Research

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), closely related to 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, has been extensively used as a neurotoxin model for Parkinson's Disease (PD) research. Its impact on mitochondria plays a crucial role in its neurotoxicity, making it an important tool for understanding PD pathology and developing potential treatments (Przedborski et al., 2004).

Oxidation Reactions and Synthesis

Research on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a derivative of tetrahydropyridine, has explored its oxidation reactions. This includes studies on the synthesis, structure, and oxidative conversions of its compounds, contributing valuable knowledge to the field of organic chemistry and pharmacology (Soldatenkov et al., 2003).

Anticancer Research

Functionalized tetrahydropyridine (THP) ring systems are being explored for their anti-cancer activities. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents represent a significant advancement in the search for new cancer therapies (Redda et al., 2007).

Safety and Hazards

The safety data sheet for a related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

将来の方向性

Trifluoromethylpyridines, a related group of compounds, are expected to find many novel applications in the future due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

特性

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-4,8,16H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYKRMQORZOMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456235 | |

| Record name | 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |

CAS RN |

65040-68-8 | |

| Record name | 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

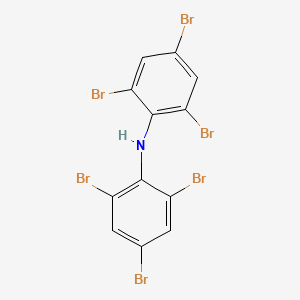

![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-](/img/structure/B3055421.png)

![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-](/img/structure/B3055422.png)